molecular formula C23H29N9O4 B12791271 1-Homodistamycin A CAS No. 85406-98-0

1-Homodistamycin A

Cat. No.: B12791271
CAS No.: 85406-98-0
M. Wt: 495.5 g/mol
InChI Key: QUJQOOPOPXECLL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Homodistamycin A involves multiple steps, starting with the preparation of the pyrrole units. These units are then linked together through a series of condensation reactions. The final product is obtained through purification processes such as chromatography .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces species, which naturally produce distamycin. The compound is then extracted and purified using advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Homodistamycin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .

Scientific Research Applications

1-Homodistamycin A has a wide range of applications in scientific research:

    Chemistry: Used as a DNA-binding agent to study the interactions between small molecules and DNA.

    Biology: Employed in the study of gene regulation and chromatin structure.

    Medicine: Investigated for its potential as an antineoplastic agent due to its ability to inhibit transcription and increase topoisomerase II activity.

    Industry: Utilized in the development of fluorescent tags for double-stranded DNA

Mechanism of Action

1-Homodistamycin A exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich sequences. This binding alters the DNA structure, inhibiting the initiation of RNA synthesis and affecting chromatin architecture. The compound’s interaction with DNA leads to the compaction of chromatin, which can inhibit transcription and induce apoptosis in certain cells .

Comparison with Similar Compounds

1-Homodistamycin A is similar to other minor groove binders like netropsin and distamycin. it is unique due to its specific binding affinity for AT-rich sequences and its ability to induce chromatin compaction. Other similar compounds include:

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique DNA-binding properties and ability to alter chromatin structure make it a powerful tool for scientific research and potential therapeutic applications.

Properties

CAS No.

85406-98-0

Molecular Formula

C23H29N9O4

Molecular Weight

495.5 g/mol

IUPAC Name

N-(3-amino-3-iminopropyl)-4-[[4-[(1-ethyl-4-formamidopyrrole-2-carbonyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C23H29N9O4/c1-4-32-12-14(27-13-33)7-19(32)23(36)29-16-9-18(31(3)11-16)22(35)28-15-8-17(30(2)10-15)21(34)26-6-5-20(24)25/h7-13H,4-6H2,1-3H3,(H3,24,25)(H,26,34)(H,27,33)(H,28,35)(H,29,36)

InChI Key

QUJQOOPOPXECLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O

Origin of Product

United States

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